2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide
Description
2-[(4-Chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide is a synthetic acetamide derivative featuring a sulfanyl group linked to a 4-chlorophenyl ring and an N-(4-fluorobenzyl) substituent. Its structure combines halogenated aromatic moieties (chlorine and fluorine) with a thioether-acetamide scaffold, making it a candidate for pharmacological studies, particularly in targeting enzyme inhibition or antimicrobial activity.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c16-12-3-7-14(8-4-12)20-10-15(19)18-9-11-1-5-13(17)6-2-11/h1-8H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPWWHCAJLCRJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=CC=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide typically involves the reaction of 4-chlorothiophenol with 4-fluorobenzylamine in the presence of acetic anhydride . The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the final product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorobenzyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide exhibit significant anticancer properties. The compound's structure suggests potential for inhibiting cancer cell proliferation through various mechanisms:
- Cell Line Studies : Research has shown that derivatives containing similar moieties demonstrated cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, certain thiadiazole derivatives have been reported to possess IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating a stronger efficacy against specific cancer types .
- Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis in cancer cells. Compounds with a similar structure have been shown to activate caspases, leading to programmed cell death. This is crucial for developing selective anticancer agents that minimize toxicity to normal cells .
Inhibition of Protein Kinases
Another promising application of this compound is its potential as an inhibitor of specific protein kinases involved in cancer progression. For example, studies indicate that modifications in the chemical structure can enhance binding affinity to target proteins such as c-Met and Abl kinase, which are implicated in various malignancies .
Material Science Applications
Beyond biological applications, this compound may also find utility in material sciences:
- Synthesis of Novel Materials : The unique properties of this compound make it suitable for synthesizing novel materials with specific electronic or optical properties. Its ability to form stable complexes can be exploited in developing advanced materials for electronics or photonics.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Thiadiazole Derivatives | Anticancer Activity | Identified compounds with IC50 values significantly lower than doxorubicin against MCF-7 cells. |
| Protein Kinase Inhibition Research | Targeting c-Met | Demonstrated enhanced binding affinity and inhibition of cell proliferation in gastric carcinoma cells. |
| Material Science Exploration | Novel Material Synthesis | Showed potential for creating materials with enhanced electronic properties due to structural stability. |
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related analogs, focusing on molecular features, synthesis, physicochemical properties, and biological activity.
Structural Analogues with Imidazo[2,1-b]thiazole Cores
- Compound 5n (C29H26ClFN6OS) :
- Structure : Contains a 4-chlorophenyl-imidazo[2,1-b]thiazole core and a 4-fluorobenzyl-piperazine-pyridine acetamide group.
- Properties : Yield (73%), melting point (86–88°C), molecular mass (561.1640 Da).
- Relevance : The 4-chlorophenyl and 4-fluorobenzyl groups mirror the target compound’s substituents, suggesting similar solubility and bioavailability. The imidazo[2,1-b]thiazole core may enhance π-π stacking interactions in biological systems .
Triazole-Based Derivatives
- Compound 39 (2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide) :
- Compound 14 (2-{[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide): Structure: Incorporates an ethoxyphenyl-triazole moiety.
Pyrimidine and Pyrimidinyl-Sulfanyl Derivatives
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide: Synthesis: High yield (97%) via nucleophilic substitution, indicating scalable production. Crystallography: Exhibits intramolecular hydrogen bonds (N–H···O) and stable packing, suggesting robust solid-state stability.
Halogen-Substituted Analogs
- 2-[(4-Bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide :
- N-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide :
Data Table: Key Comparators
Biological Activity
2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a sulfanyl group and halogenated aromatic rings, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is . Its structure can be represented as follows:
Where:
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, which can lead to altered metabolic pathways.
- Receptor Interaction : It may bind to specific receptors, influencing signal transduction pathways critical for cell proliferation and survival.
- Gene Expression Modulation : The compound could affect the expression of genes related to apoptosis and cell cycle regulation, potentially promoting cancer cell death .
Anticancer Properties
Research indicates that derivatives of compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that related thiadiazole derivatives demonstrate potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis through caspase activation and cell cycle arrest .
Antimicrobial Activity
The sulfanyl group in the compound enhances its interaction with bacterial targets, potentially leading to antibacterial effects. Compounds with similar sulfonamide structures have shown moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibitors of AChE are important in treating neurodegenerative diseases such as Alzheimer's disease .
Case Studies and Research Findings
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various thiadiazole derivatives on MCF-7 and HepG2 cell lines using MTT assays. Results indicated that modifications in the aromatic rings significantly enhanced anticancer activity compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Studies : Western blot analyses demonstrated that certain derivatives could inhibit ERK1/2 signaling pathways, which are crucial for cancer cell survival and proliferation. This suggests a targeted approach for developing new anticancer agents based on structural modifications of the parent compound .
- SAR Analysis : Structure-activity relationship (SAR) studies indicated that electron-withdrawing groups like fluorine enhance biological activity by increasing lipophilicity and metabolic stability, which are essential for effective drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
